molecular formula C11H14N2 B14730411 (2S)-1-Methyl-1,2,3,6-tetrahydro-2,3'-bipyridine CAS No. 5953-51-5

(2S)-1-Methyl-1,2,3,6-tetrahydro-2,3'-bipyridine

Cat. No.: B14730411
CAS No.: 5953-51-5
M. Wt: 174.24 g/mol
InChI Key: ATWWUVUOWMJMTM-NSHDSACASA-N
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Description

(2S)-1-Methyl-1,2,3,6-tetrahydro-2,3’-bipyridine is a chemical compound with a unique structure that includes a tetrahydropyridine ring fused to a bipyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-Methyl-1,2,3,6-tetrahydro-2,3’-bipyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction followed by hydrogenation to achieve the desired tetrahydropyridine ring structure . The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from 50°C to 100°C.

Industrial Production Methods

Industrial production of (2S)-1-Methyl-1,2,3,6-tetrahydro-2,3’-bipyridine may involve large-scale catalytic hydrogenation processes. These processes are designed to be efficient and cost-effective, utilizing high-pressure reactors and continuous flow systems to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

(2S)-1-Methyl-1,2,3,6-tetrahydro-2,3’-bipyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can further saturate the bipyridine ring system.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the bipyridine moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include various substituted bipyridines and fully reduced tetrahydropyridine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

(2S)-1-Methyl-1,2,3,6-tetrahydro-2,3’-bipyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of (2S)-1-Methyl-1,2,3,6-tetrahydro-2,3’-bipyridine involves its interaction with specific molecular targets. It can bind to metal ions, forming stable complexes that can modulate enzymatic activity and other biochemical pathways. The compound’s effects are mediated through its ability to donate or accept electrons, influencing redox reactions within cells .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

    1,2,3,6-Tetrahydropyridine: A simpler analog with similar structural features.

    2,2’-Bipyridine: A related bipyridine compound without the tetrahydropyridine ring.

    1-Methyl-2,3,6,7-tetrahydro-1H-pyrrolo[3,4-b]pyridine: Another structurally related compound with different ring fusion.

Uniqueness

(2S)-1-Methyl-1,2,3,6-tetrahydro-2,3’-bipyridine is unique due to its specific stereochemistry and the presence of both a tetrahydropyridine and bipyridine moiety. This combination imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry .

Properties

CAS No.

5953-51-5

Molecular Formula

C11H14N2

Molecular Weight

174.24 g/mol

IUPAC Name

3-[(2S)-1-methyl-3,6-dihydro-2H-pyridin-2-yl]pyridine

InChI

InChI=1S/C11H14N2/c1-13-8-3-2-6-11(13)10-5-4-7-12-9-10/h2-5,7,9,11H,6,8H2,1H3/t11-/m0/s1

InChI Key

ATWWUVUOWMJMTM-NSHDSACASA-N

Isomeric SMILES

CN1CC=CC[C@H]1C2=CN=CC=C2

Canonical SMILES

CN1CC=CCC1C2=CN=CC=C2

Origin of Product

United States

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